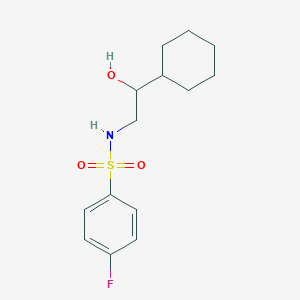

N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide

Description

N-(2-Cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide is a fluorinated sulfonamide derivative characterized by a cyclohexyl-hydroxyethyl substituent attached to the sulfonamide nitrogen. The 4-fluorobenzenesulfonamide core is a widely utilized scaffold in medicinal chemistry due to its versatility in drug design, serving as a building block for antimicrobial, anticancer, and CNS-targeting agents .

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO3S/c15-12-6-8-13(9-7-12)20(18,19)16-10-14(17)11-4-2-1-3-5-11/h6-9,11,14,16-17H,1-5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNJUOCQQBEXNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-cyclohexyl-2-hydroxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of N-(2-cyclohexyl-2-oxoethyl)-4-fluorobenzenesulfonamide.

Reduction: Formation of this compound amine derivative.

Substitution: Formation of N-(2-cyclohexyl-2-hydroxyethyl)-4-substituted benzenesulfonamide.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physical properties of N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide and selected analogs:

Key Observations :

- Hydrogen Bonding: The hydroxyethyl group in the target and ’s compound may confer similar solubility profiles, contrasting with non-polar adamantane () or CF3 groups ().

- Synthetic Efficiency : Yields for analogs range from 72–87% (), suggesting feasible synthesis for the target compound if similar methodologies are applied.

Antimicrobial and Antifungal Activity

- : Bis-sulfonamide derivatives (e.g., Compound 124) exhibit potent antifungal activity against Candida albicans (MIC = 8 µg/mL), attributed to electron-withdrawing substituents enhancing membrane disruption .

- : Compound 8a (structurally closest to the target) shows in vitro antimicrobial activity against S. aureus and E. coli, likely due to the fluorochroman moiety’s planar aromaticity .

- : Compound 5b (bis-sulfonamide) outperforms Chloramphenicol in antifungal assays, while 5e demonstrates dual antibacterial/antifungal effects .

Receptor-Targeted Activity

- and : LSN2424100’s imidazolylmethyl-biphenyl substituents confer OX2 receptor antagonism (Ki = 2.1 nM), highlighting the impact of aromaticity on CNS target engagement .

- : Adamantane-containing sulfonamides act as CB2 inverse agonists, suggesting bulky groups favor receptor selectivity .

Target Compound Implications : The cyclohexyl group’s flexibility might reduce receptor specificity compared to adamantane but improve pharmacokinetic profiles.

Crystallographic and Solubility Considerations

- : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide forms C(4) chains via N–H···O H-bonding, a feature shared with the target compound’s hydroxyethyl group .

- : Fluorinated xanthone sulfonamides (e.g., 9c) exhibit lower solubility due to planar aromatic cores, whereas the target’s cyclohexyl group may enhance solubility in non-polar solvents .

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C_{13}H_{18}FNO_2S

- Molecular Weight : 273.35 g/mol

- Structure : The compound features a fluorobenzenesulfonamide moiety, which is linked to a cyclohexyl group via a hydroxyethyl chain.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been studied for its potential as a biochemical probe to investigate enzyme activities, particularly in the context of anti-inflammatory responses. The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation and pain signaling .

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties by selectively inhibiting COX-2 while sparing COX-1, potentially reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial activity, particularly against Gram-positive bacteria. The compound's structural features, including the fluorine atom on the benzene ring, contribute to its enhanced reactivity and biological efficacy .

Study on COX Inhibition

A study demonstrated that this compound significantly inhibited COX-2 activity in vitro. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of prostaglandin synthesis .

Antimicrobial Testing

In antimicrobial assays, the compound showed promising results against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) measured at varying levels depending on the formulation. The compound's effectiveness was comparable to other known antimicrobial agents, suggesting its potential as an alternative treatment option .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide?

- Methodological Answer : The compound can be synthesized via sulfonylation of the primary amine group in 2-cyclohexyl-2-hydroxyethylamine using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Purification typically involves recrystallization from ethanol or column chromatography. Key steps include monitoring reaction progress via TLC and ensuring anhydrous conditions to avoid hydrolysis of the sulfonyl chloride .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify characteristic peaks, such as the fluorophenyl group (e.g., doublet of doublets at δ 7.89 ppm for aromatic protons adjacent to fluorine) and cyclohexyl protons (multiplet at δ 1.01–2.18 ppm) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1158–1396 cm⁻¹) and hydroxyl groups (~3503 cm⁻¹) .

- LC-MS : Verify molecular ion peaks (e.g., m/z 370 [M+H]+ for analogous sulfonamides) .

Q. What safety protocols are essential during handling and storage?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood to minimize inhalation risks .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid exposure to oxidizers or high heat, which may release toxic gases (e.g., SOx, HF) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) enhance sulfonyl chloride reactivity.

- Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to account for side reactions.

- Temperature Control : Maintain 0–5°C during sulfonylation to suppress byproducts, then warm to room temperature for completion .

- Purification : Employ gradient column chromatography (hexane/ethyl acetate) to separate unreacted starting materials .

Q. How can researchers address discrepancies between computational NMR predictions and experimental data?

- Methodological Answer :

- Solvent Effects : Simulate NMR shifts using software (e.g., Gaussian) with explicit solvent models (e.g., DMSO-d6 vs. CDCl3) .

- Conformational Analysis : Perform DFT calculations to assess rotational barriers of the cyclohexyl group, which may cause signal splitting .

- Impurity Checks : Use HSQC/HMBC NMR experiments to rule out diastereomers or degradation products .

Q. What experimental frameworks are suitable for evaluating biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- In Vitro Assays : Test dose-dependent inhibition of target enzymes (e.g., carbonic anhydrase) using fluorogenic substrates. Include positive controls (e.g., acetazolamide) and measure IC50 values .

- Cell-Based Studies : Use cancer cell lines (e.g., Jurkat, Jeko-1) to assess cytotoxicity via MTT assays. Compare results with structurally related sulfonamides (e.g., antitumor activity of triaryl sulfonamides) .

- Molecular Docking : Model interactions with protein active sites (e.g., PDB entries) to rationalize activity trends .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.